![molecular formula C10H15NO3 B13106070 (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol](/img/structure/B13106070.png)
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol
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Overview
Description
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and (S)-1-amino-3-hydroxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the functional groups during the synthesis. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol exhibits a range of pharmacological activities. It has been studied for its role as an agonist at various receptor sites, particularly in the context of enhancing platelet production through thrombopoietin receptor activation. This receptor is crucial for the treatment of thrombocytopenia, a condition characterized by low platelet counts which can lead to increased bleeding risks .
Case Study: Thrombocytopenia Treatment
In a study focusing on thrombopoietin mimetics, the compound was shown to significantly enhance platelet production in preclinical models. The bis-(monoethanolamine) salt form of related compounds demonstrated improved solubility and bioavailability compared to their free acid counterparts, suggesting that modifications to the chemical structure can lead to more effective therapeutic agents .
Biochemical Applications
Enzyme Interaction Studies
this compound has been investigated for its interactions with various enzymes. Its structural features allow it to act as a substrate or inhibitor in biochemical pathways. For instance, studies have suggested that methoxyphenolic compounds can influence the activity of enzymes involved in oxidative stress responses, potentially offering protective effects against cellular damage .
Neuropharmacology
Serotonergic Activity
Recent investigations into the serotonergic system have highlighted the potential of this compound as a selective agonist for serotonin receptors. The compound's ability to modulate serotonin receptor activity positions it as a candidate for further research in treating mood disorders and anxiety-related conditions .
Summary of Applications
Mechanism of Action
The mechanism of action of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways: The compound may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
®-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The enantiomer of the compound with different biological activity.
5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The racemic mixture of the compound.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture.
Biological Activity
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol, commonly referred to as a methoxyphenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group and an amino alcohol moiety, contributing to its unique biological properties. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, such as iNOS (inducible Nitric Oxide Synthase), thereby reducing inflammation in various models .
- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including SK-MEL-28 and BT-549. IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line / Model | IC50 Value | Reference |
---|---|---|---|
Antioxidant | Various | Not specified | |
Anti-inflammatory (iNOS) | LPS-induced macrophages | 60 mg/mL | |
Cytotoxicity | SK-MEL-28 | 13 mg/mL | |
Cytotoxicity | BT-549 | 25 mg/mL |
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of the compound on cancer cell lines, it was found that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized a standard MTT assay to quantify cell viability, revealing that higher concentrations resulted in lower viability percentages across multiple cell lines .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated LPS-induced macrophages with varying concentrations of this compound and measured the levels of nitric oxide production. The results indicated a marked reduction in nitric oxide levels at concentrations above 60 mg/mL, supporting its potential use in inflammatory disorders .
Potential Therapeutic Applications
Given its biological activity profile, this compound holds promise for various therapeutic applications:
- Cancer Therapy : Its cytotoxic effects against specific cancer cell lines suggest potential as a chemotherapeutic agent.
- Anti-inflammatory Treatments : The ability to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12/h2-4,8,12-13H,5-6,11H2,1H3/t8-/m0/s1 |
InChI Key |
HPSUXIIQUSIQOO-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O |
Origin of Product |
United States |
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